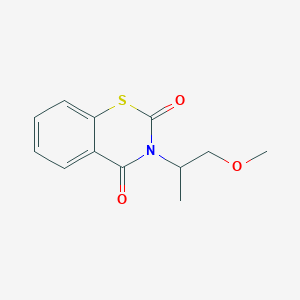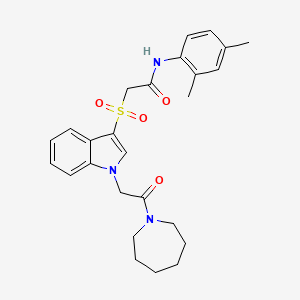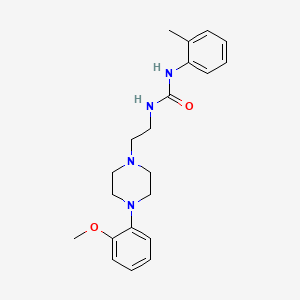
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, also known as S-Methylisothiazolinone, is a heterocyclic organic compound with a thiazine ring. It is widely used in industrial and commercial applications as a preservative, biocide, and antimicrobial agent. In recent years, S-Methylisothiazolinone has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone is not fully understood. However, studies have suggested that it may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been found to have antioxidant activity and to increase the expression of genes involved in cellular stress response. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has also been shown to inhibit the growth of certain types of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its relatively low cost and availability. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its potential toxicity. It is important to handle 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone with care and to use appropriate safety precautions.
Direcciones Futuras
There are several potential future directions for research on 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone. One area of interest is the development of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone as a natural preservative in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone and its potential side effects.
Métodos De Síntesis
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone can be synthesized through the reaction of 2-methyl-2-thiazoline-4-carboxylic acid with formaldehyde and sodium hydroxide. The resulting product is then reacted with methyl iodide to yield 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone.
Aplicaciones Científicas De Investigación
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(1-methoxypropan-2-yl)-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(7-16-2)13-11(14)9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFYNZEDJDESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)


![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)


![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)

